The Synthesis and Production of Benazolin-Ethyl: A Technical Guide
The Synthesis and Production of Benazolin-Ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and production of benazolin-ethyl, a selective, post-emergence herbicide. The document details the primary synthesis routes, experimental protocols, and key chemical data, intended to serve as a valuable resource for professionals in the fields of chemistry and drug development.
Introduction
Benazolin-ethyl, with the IUPAC name ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate, is the ethyl ester of the herbicide benazolin.[1][2][3][4] It functions as a synthetic auxin, a type of plant growth regulator, and is effective for the control of various annual broad-leaved weeds in crops such as wheat and oilseed rape.[1][2][3][5] This guide focuses on the chemical synthesis of this compound, exploring the underlying reactions, necessary conditions, and methodologies for its production.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of benazolin-ethyl is presented below. This data is crucial for its identification, characterization, and handling.
Table 1: Physicochemical Properties of Benazolin-Ethyl
| Property | Value | Reference |
| CAS Number | 25059-80-7 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO₃S | [1][4][5][6][7] |
| Molecular Weight | 271.72 g/mol | [1][5][6] |
| Melting Point | 79 °C | [8] |
| Boiling Point | 408.1 ± 55.0 °C (Predicted) | [8] |
| Vapor Pressure | 7.16E-07 mmHg at 25°C | [8] |
| XLogP3 | 2.8 | [1] |
Table 2: Spectroscopic and Analytical Data for Benazolin-Ethyl
| Data Type | Key Information | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak: m/z = 271. Major Fragments: m/z = 198, 170, 134, 108. | [2][9] |
| ¹³C NMR | Spectra available in public databases. | [1] |
| IR Spectra | Vapor phase IR spectra available in public databases. | [1] |
| Kovats Retention Index | 2049.2, 2068.4 (semi-standard non-polar) | [1] |
| Collision Cross Section | 165.4 Ų ([M+Na]⁺) | [1] |
Chemical Synthesis Pathways
The commercial synthesis of benazolin-ethyl is typically achieved through a two-step process: the preparation of the intermediate, benazolin acid (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid), followed by its esterification with ethanol.[9] However, a more direct, one-pot synthesis is also widely reported.
Primary Synthesis Route: N-Alkylation of 4-Chlorobenzothiazol-2(3H)-one
This route involves the direct N-alkylation of 4-chlorobenzothiazol-2(3H)-one with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base and a catalyst.
Caption: Primary synthesis pathway for benazolin-ethyl.
Alternative Synthesis Routes
Alternative methods for producing benazolin-ethyl and its precursors have also been described, offering different starting materials and reaction conditions.
-
From 2-Amino-4-chlorobenzoic Acid: This multi-step process begins with the cyclization of 2-amino-4-chlorobenzoic acid with carbon disulfide to form 4-chloro-2-mercaptobenzothiazole. This intermediate is then oxidized to 4-chloro-2-oxybenzothiazole, which is subsequently condensed with ethyl chloroacetate to yield the final product.[6]
-
From 4-Chloro-2-hydroxybenzothiazole: This route involves the reaction of 4-chloro-2-hydroxybenzothiazole with chloroacetyl chloride to produce 4-chloro-2-chloroacetoxybenzothiazole. This is followed by an ester exchange reaction with a sodium ethoxide solution in ethanol to give benazolin-ethyl.[6]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of benazolin-ethyl and its key precursor.
Synthesis of Benazolin-Ethyl from 4-Chlorobenzothiazol-2(3H)-one
This protocol is adapted from a published crystal structure report.
Materials:
-
4-Chlorobenzothiazol-2(3H)-one (10.7 g, 57.5 mmol)
-
Ethyl chloroacetate (4.3 g, 50 mmol)
-
Potassium carbonate (2.72 g, 20 mmol)
-
Potassium iodide (0.63 g, 3 mmol)
-
Butyl acetate (200 ml)
-
Anhydrous ethanol (approx. 40 ml)
-
Water
Procedure:
-
To a solution of potassium carbonate in butyl acetate (200 ml), add 4-chlorobenzothiazol-2(3H)-one (10.7 g), ethyl chloroacetate (4.3 g), and potassium iodide (0.63 g).
-
Heat the reaction mixture to 80 °C (353 K) and stir for 8 hours.
-
Cool the mixture to room temperature.
-
Add water (150 ml) to dissolve the product and any inorganic salts.
-
Separate the aqueous phase and extract it three times with butyl acetate.
-
Combine all organic phases and remove the solvent via vacuum distillation at 80 °C (353 K).
-
To the residual product, add approximately 40 ml of anhydrous ethanol and heat until a homogeneous phase is achieved.
-
Cool the solution to precipitate the product.
-
Crystals suitable for analysis can be obtained by slow evaporation of the solvent at room temperature over approximately 15 days.
Caption: Experimental workflow for benazolin-ethyl synthesis.
Synthesis of the Precursor: 4-Chloro-2-hydroxybenzothiazole
This protocol is based on a patented process.
Materials:
-
2-Amino-4-chlorobenzothiazole hydrohalide
-
Halogenated aliphatic hydrocarbon solvent (e.g., ethylene dichloride)
-
Reagents for diazotization (e.g., sodium nitrite, acid)
-
Water
Procedure:
-
Conduct the diazotization of 2-amino-4-chlorobenzothiazole hydrohalide in the presence of a halogenated aliphatic hydrocarbon solvent.
-
The specific conditions for diazotization (temperature, reagent addition) should be carefully controlled.
-
Following the diazotization, hydrolyze the resulting product to yield 4-chloro-2-hydroxybenzothiazole.
-
The product can then be isolated and purified for use in the subsequent synthesis of benazolin-ethyl.
Mode of Action: A Brief Overview
As a synthetic auxin, benazolin-ethyl mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations. This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broad-leaved weeds. The signaling pathway for auxins is complex, involving perception by specific receptor proteins, downstream signaling cascades that alter gene expression, and subsequent changes in cell division, expansion, and differentiation.
Caption: Simplified overview of the auxin herbicide mode of action.
Conclusion
The synthesis of benazolin-ethyl is a well-established process in industrial and research chemistry. The primary route via N-alkylation of 4-chlorobenzothiazol-2(3H)-one offers a direct and efficient method for its production. The availability of detailed experimental protocols and analytical data facilitates its synthesis and characterization. This guide provides a foundational resource for researchers and professionals, enabling a deeper understanding of the chemical production of this important herbicide. Further research may focus on the optimization of reaction conditions to improve yields and minimize environmental impact.
References
- 1. Benazolin-ethyl | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. nbinno.com [nbinno.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. GSRS [precision.fda.gov]
- 6. 4-Chloro-2-oxo-benzothiazoleacetic Acid Ethyl Ester | CAS 74209-34-4 | Properties, Applications & Safety Data | Reliable Chinese Supplier [quinoline-thiophene.com]
- 7. PubChemLite - Benazolin-ethyl (C11H10ClNO3S) [pubchemlite.lcsb.uni.lu]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
